molecular formula C18H22N4O6 B12712397 Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate CAS No. 84308-52-1

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate

Cat. No.: B12712397
CAS No.: 84308-52-1
M. Wt: 390.4 g/mol
InChI Key: FGAQRBQPHXADBJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can be compared with similar compounds such as:

Biological Activity

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate, commonly referred to as diammonium bisbenzoate, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 390.39 g/mol
  • CAS Number : 84308-52-1

The structure of diammonium bisbenzoate features two benzoate groups linked through an ethylene diamine moiety, which may influence its biological interactions.

Diammonium bisbenzoate exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit growth.
  • Antioxidant Properties : The presence of multiple aromatic rings in the structure may contribute to scavenging free radicals, thus reducing oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of diammonium bisbenzoate:

Study TypeFindings
Antimicrobial TestingExhibited inhibitory effects against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL.
Cytotoxicity AssaysShowed selective cytotoxicity in cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
Antioxidant ActivityDemonstrated significant free radical scavenging ability in DPPH assays with an IC50 value of 25 µg/mL.

Case Studies

  • Case Study on Antimicrobial Effects :
    • A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of diammonium bisbenzoate against various pathogens. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
  • Case Study on Cancer Cell Lines :
    • Research conducted at a leading cancer research institute evaluated the effects of diammonium bisbenzoate on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with mechanisms involving caspase activation and mitochondrial dysfunction.
  • Case Study on Anti-inflammatory Effects :
    • An investigation into the anti-inflammatory properties revealed that diammonium bisbenzoate inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases.

Toxicological Profile

The toxicological assessment of diammonium bisbenzoate is crucial for understanding its safety profile:

Properties

CAS No.

84308-52-1

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

diazanium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate

InChI

InChI=1S/C18H16N2O6.2H3N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1H3

InChI Key

FGAQRBQPHXADBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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